CC-3240: A Technical Guide to a Novel CaMKK2 Molecular Glue Degrader
CC-3240: A Technical Guide to a Novel CaMKK2 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-3240 is a potent and selective molecular glue degrader of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2). By inducing the degradation of CaMKK2, CC-3240 offers a novel therapeutic modality for targeting cellular pathways implicated in various diseases, including cancer. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for the study of CC-3240.
Chemical Structure and Properties
CC-3240 is a complex small molecule with the IUPAC name 2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-1-piperidyl]-1-oxo-propan-2-yl]amino]-1-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl]oxy-4-quinolyl]-N-(tert-butyl)benzamide.
Chemical Structure:
Caption: Chemical structure of CC-3240.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 2922675-91-8 | N/A |
| Molecular Formula | C₅₂H₆₄N₆O₇S | [1] |
| Molecular Weight | 917.17 g/mol | [1] |
| SMILES | O=C(N1--INVALID-LINK--O">C@@HC(NCC2=CC=C(C3=C(C)N=CS3)C=C2)=O)--INVALID-LINK--NC(CCCCCCCCCOC4=CC5=C(C=C4)C(C6=CC(C7CCCC7)=C(C=C6)C(O)=O)=NC=N5)=O | N/A |
| IC₅₀ (Binding) | 9 nM | N/A |
| DC₅₀ (THP-1 cells) | 100 nM | N/A |
| pAMPK IC₅₀ (A427 cells) | 201 nM | N/A |
Mechanism of Action
CC-3240 functions as a molecular glue degrader. It facilitates the interaction between CaMKK2 and an E3 ubiquitin ligase complex, leading to the polyubiquitination and subsequent proteasomal degradation of CaMKK2. This targeted protein degradation approach offers high selectivity and potency.
Caption: Mechanism of action of CC-3240 as a molecular glue degrader.
Signaling Pathway
CC-3240 targets the CaMKK2 signaling pathway. CaMKK2 is a key upstream kinase activated by increased intracellular calcium levels. Once activated, CaMKK2 phosphorylates and activates downstream kinases, including AMP-activated protein kinase (AMPK), and CaM-dependent protein kinases I and IV (CaMKI and CaMKIV).[2][3] This pathway plays a crucial role in regulating cellular energy homeostasis, cell proliferation, and migration.[2][3] By degrading CaMKK2, CC-3240 effectively inhibits these downstream signaling events.
Caption: The CaMKK2 signaling pathway and the inhibitory action of CC-3240.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of CC-3240.
CaMKK2 Degradation Assay (Western Blot)
Objective: To determine the ability of CC-3240 to induce the degradation of CaMKK2 in a cellular context.
Materials:
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THP-1 cells
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RPMI-1640 medium supplemented with 10% FBS
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CC-3240 (stock solution in DMSO)
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DMSO (vehicle control)
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Protease inhibitor cocktail
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RIPA buffer
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Primary antibodies: anti-CaMKK2, anti-GAPDH (loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Culture and Treatment:
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Culture THP-1 cells in RPMI-1640 medium at 37°C and 5% CO₂.
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Seed cells at a density of 1 x 10⁶ cells/mL in 6-well plates.
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Treat cells with varying concentrations of CC-3240 (e.g., 0, 10, 100, 1000 nM) or DMSO vehicle for a specified time (e.g., 4, 8, 12, 24 hours).
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Cell Lysis:
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Harvest cells by centrifugation.
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Wash the cell pellet with ice-cold PBS.
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Lyse cells in RIPA buffer containing protease inhibitors.
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Incubate on ice for 30 minutes, with vortexing every 10 minutes.
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Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
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Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA protein assay.
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Western Blotting:
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Normalize protein amounts and prepare samples with Laemmli buffer.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies (anti-CaMKK2 and anti-GAPDH) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Visualize protein bands using a chemiluminescent substrate and an imaging system.
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Data Analysis:
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Quantify band intensities using densitometry software.
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Normalize CaMKK2 band intensity to the corresponding GAPDH band intensity.
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Calculate the percentage of CaMKK2 degradation relative to the vehicle control.
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T-Cell Activation Assay (Flow Cytometry)
Objective: To assess the effect of CC-3240 on T-cell activation.
Materials:
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Human Peripheral Blood Mononuclear Cells (PBMCs)
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RPMI-1640 medium supplemented with 10% FBS
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CC-3240 (stock solution in DMSO)
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Anti-CD3/CD28 antibodies for T-cell stimulation
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Fluorescently-conjugated antibodies: anti-CD4, anti-CD8, anti-CD25, anti-CD69
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FACS buffer (PBS with 2% FBS)
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Flow cytometer
Procedure:
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PBMC Isolation and Culture:
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Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
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Culture PBMCs in RPMI-1640 medium.
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Co-culture and Treatment:
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Seed PBMCs at a density of 1 x 10⁶ cells/mL in a 96-well plate.
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Pre-treat the cells with CC-3240 at various concentrations for 2 hours.
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Stimulate T-cells by adding anti-CD3/CD28 antibodies.
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Incubate for 24-48 hours at 37°C and 5% CO₂.
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Flow Cytometry Staining:
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Harvest the cells and wash with FACS buffer.
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Stain the cells with a cocktail of fluorescently-conjugated antibodies (anti-CD4, anti-CD8, anti-CD25, anti-CD69) for 30 minutes on ice in the dark.
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Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
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Data Acquisition and Analysis:
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Acquire data on a flow cytometer.
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Gate on CD4+ and CD8+ T-cell populations.
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Analyze the expression of activation markers (CD25 and CD69) on the gated T-cell populations.
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Determine the percentage of activated T-cells in each treatment group.
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Tumor Cell Migration Assay (Boyden Chamber Assay)
Objective: To evaluate the impact of CC-3240 on the migratory capacity of tumor cells.
Materials:
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A427 lung cancer cells (or other relevant cancer cell line)
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DMEM medium supplemented with 10% FBS
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CC-3240 (stock solution in DMSO)
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Boyden chamber inserts (8 µm pore size)
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Serum-free DMEM
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Crystal Violet stain
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Cotton swabs
Procedure:
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Cell Culture and Starvation:
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Culture A427 cells in DMEM with 10% FBS.
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Prior to the assay, starve the cells in serum-free DMEM for 12-24 hours.
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Assay Setup:
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Place Boyden chamber inserts into the wells of a 24-well plate.
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Add DMEM with 10% FBS (chemoattractant) to the lower chamber.
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Harvest the starved cells and resuspend them in serum-free DMEM containing various concentrations of CC-3240.
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Seed 5 x 10⁴ cells in the upper chamber of each insert.
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Incubation:
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Incubate the plate at 37°C and 5% CO₂ for 12-24 hours to allow for cell migration.
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Staining and Quantification:
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Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
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Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
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Stain the cells with 0.5% Crystal Violet for 20 minutes.
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Gently wash the inserts with water.
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Allow the inserts to air dry.
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Data Analysis:
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Count the number of migrated cells in several random fields of view under a microscope.
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Calculate the average number of migrated cells per field for each treatment condition.
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Express the results as a percentage of migration relative to the vehicle control.
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Conclusion
CC-3240 represents a significant advancement in the field of targeted protein degradation. Its ability to selectively induce the degradation of CaMKK2 provides a powerful tool for researchers to investigate the roles of this kinase in health and disease. The information and protocols provided in this guide are intended to facilitate further research and development of CC-3240 and other molecular glue degraders as potential therapeutic agents.
References
- 1. "CaMKK2: Bridging the Gap Between Ca2+ Signaling and Energy-Sensing" by Luke M McAloon, Abbey G Muller et al. [digitalcommons.library.tmc.edu]
- 2. CaMKK2: bridging the gap between Ca2+ signaling and energy-sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway [scholarworks.indianapolis.iu.edu]
